2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine dihydrochloride is a piperazine derivative characterized by a 4-chlorophenyl group at the 4-position of the piperazine ring and an ethanamine moiety at the 1-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Piperazine derivatives are widely studied for their interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to their structural mimicry of endogenous ligands .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16;;/h1-4H,5-10,14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKADLNFJIPXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of anhydrous cesium carbonate and sodium iodide in dimethyl sulfoxide (DMSO) at 25-30°C for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified by column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
The compound has garnered attention for its potential use in treating various neurological and psychiatric disorders. Here are some key areas of application:
Antidepressant Activity
Research indicates that compounds structurally related to 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine; dihydrochloride may exhibit antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, potentially enhancing serotonergic neurotransmission. Studies have demonstrated that similar compounds can alleviate symptoms of depression in animal models, suggesting a promising avenue for further exploration.
Antipsychotic Effects
The compound's affinity for dopamine receptors positions it as a candidate for antipsychotic medication development. By modulating dopaminergic pathways, it may help manage symptoms associated with schizophrenia and other psychotic disorders. Clinical evaluations are necessary to substantiate these claims.
Cognitive Enhancement
There is emerging evidence that compounds with a similar structure can influence cognitive functions. They may enhance memory and learning processes through cholinergic mechanisms, making them potential candidates for treating cognitive decline associated with Alzheimer’s disease.
Case Studies
Several studies have documented the efficacy and safety of the compound in various applications:
Case Study 1: Antidepressant Efficacy
A study published in Psychopharmacology evaluated the antidepressant effects of a related piperazine derivative in rodent models. The results indicated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.
Case Study 2: Antipsychotic Potential
In clinical trials assessing the antipsychotic properties of similar compounds, patients exhibited reduced psychotic symptoms after treatment. The trials highlighted improvements in both positive and negative symptoms of schizophrenia.
Comprehensive Data Tables
| Application | Mechanism | Evidence Level | Key Findings |
|---|---|---|---|
| Antidepressant | Serotonin reuptake inhibition | Moderate | Significant reduction in depressive behaviors |
| Antipsychotic | Dopamine receptor modulation | High | Improved management of psychotic symptoms |
| Cognitive enhancement | Cholinergic activity | Emerging | Enhanced memory performance in animal models |
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced signaling cascades .
Comparison with Similar Compounds
Key Structural Variations
The following compounds share the 4-(4-chlorophenyl)piperazine core but differ in substituents, impacting their pharmacological profiles:
Impact of Substituent Position
Pharmacological Selectivity
- Dopamine D4 Receptor : L-745,870 (Ki = 2.5 nM) demonstrates high selectivity for D4 over D2/D3 receptors due to its pyrrolopyridine moiety, whereas the ethanamine group in the target compound may favor serotonin receptor interactions .
- Serotonin Receptors: BRL-12572, with a diphenylpropanol substituent, shows potent 5-HT receptor modulation, suggesting that bulkier substituents enhance 5-HT affinity compared to the simpler ethanamine chain .
Physicochemical Properties and ADME Profile
| Property | Target Compound | L-745,870 | Levocetirizine | 3-Chlorophenyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 413.3 | 425.3 | ~345 (estimated) |
| logP | Moderate (~2.5) | Higher (~3.0) | Low (~1.3) | Moderate (~2.7) |
| Solubility | High (dihydrochloride salt) | Moderate (hydrochloride) | High (dihydrochloride) | Moderate |
| Bioavailability | Likely good | Limited by lipophilicity | High (marketed antihistamine) | Variable |
Biological Activity
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride, a piperazine derivative, is primarily recognized for its role in the synthesis of cetirizine, an antihistamine. This compound exhibits significant biological activity, particularly in relation to receptor interactions and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H18ClN3.2ClH
- Molecular Weight : 303.65 g/mol
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors:
- Dopamine Receptors : Research indicates that derivatives of this compound exhibit high affinity for dopamine D4 receptors, with IC50 values as low as 0.057 nM, demonstrating selectivity over D2 receptors and other serotonin receptors .
- Histamine Receptors : As a precursor to antihistamines, this compound plays a critical role in blocking H1 histamine receptors, contributing to its antihistaminic properties.
Biological Activity Overview
Antimicrobial Activity
A study evaluated the antimicrobial properties of piperazine derivatives, including those related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics like ciprofloxacin .
Anticancer Potential
In vitro studies have shown that certain derivatives of this compound possess anticancer activity. For example, compounds synthesized from similar piperazine structures demonstrated cytotoxic effects against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .
Synthesis and Applications
The synthesis of this compound typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl bromoacetate under specific conditions to yield high-purity products suitable for pharmaceutical applications. This compound serves as an intermediate in the synthesis of various pharmaceutical agents and is utilized in medicinal chemistry for developing new drugs targeting histamine and dopamine pathways.
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine dihydrochloride, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves nucleophilic substitution between 4-chlorophenylpiperazine and a halogenated ethanamine precursor (e.g., chloroethylamine), followed by reduction and salt formation with HCl. Key steps include:
- Substitution reaction : Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance nucleophilicity .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride may reduce intermediates .
- Salt formation : Treat the free base with concentrated HCl in ethanol to precipitate the dihydrochloride salt.
Optimization strategies include varying temperature (60–100°C), solvent purity, and stoichiometric ratios to minimize byproducts (e.g., N-alkylation side reactions). Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the piperazine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₂H₁₈ClN₃·2HCl; calc. ~314.1 g/mol) .
- HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) in the mobile phase ensure purity assessment (>95%) .
Advanced Research Questions
Q. How does this compound interact with dopamine and serotonin receptors, and what methodologies assess its selectivity?
Answer: The compound’s piperazine moiety suggests affinity for dopamine D₂/D₃ and serotonin 5-HT₁A/5-HT₂ receptors. Methodologies include:
- Radioligand binding assays : Use [³H]spiperone for D₂ receptors and [³H]8-OH-DPAT for 5-HT₁A, with competition binding to calculate IC₅₀ values .
- Functional assays : Measure cAMP inhibition (D₂) or calcium flux (5-HT₂A) in transfected HEK293 cells .
- Selectivity screening : Cross-test against adrenergic (α₁/α₂) and histamine H₁ receptors to rule off-target effects .
Q. What computational approaches predict the compound’s binding affinity and metabolic stability?
Answer:
- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., D₂: PDB ID 6CM4) to simulate ligand-receptor interactions. Focus on piperazine-Cl-phenyl interactions in hydrophobic pockets .
- Quantum mechanics/molecular mechanics (QM/MM) : Analyze transition states for metabolic pathways (e.g., CYP450-mediated oxidation) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP2D6 inhibition risk, guiding in vivo study design .
Q. How can researchers resolve contradictions in reported EC₅₀ values across studies for this compound?
Answer: Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., CHO-K1 vs. HEK293) and assay buffers (e.g., HEPES vs. Tris) .
- Control normalization : Include reference agonists (e.g., quinpirole for D₂) to calibrate responses .
- Meta-analysis : Apply multivariate regression to published data, adjusting for variables like temperature and ligand concentration .
Experimental Design & Data Analysis
Q. What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?
Answer:
Q. How should researchers design stability studies for this compound under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via HPLC .
- Plasma stability : Mix with rat/human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound .
- Light/thermal stability : Store aliquots at -20°C (long-term) vs. 25°C (accelerated), monitoring by NMR for structural changes .
Methodological Challenges
Q. What strategies mitigate solubility issues in aqueous assays for this hydrochloride salt?
Answer:
- Co-solvents : Use ≤10% DMSO or PEG-400 to maintain solubility without disrupting assay integrity .
- Sonication : Pre-treat stock solutions (1 mM in saline) for 10 min to disperse aggregates .
- Critical micelle concentration (CMC) : Test surfactants (e.g., Tween-80) below CMC to avoid false positives .
Q. How can researchers validate the compound’s purity when synthesizing analogs with structural similarity?
Answer:
- 2D-NMR (HSQC, HMBC) : Resolve overlapping signals from regioisomers or N-methylated byproducts .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H if asymmetric centers are present .
- Elemental analysis : Confirm Cl⁻ content (theoretical ~22.6%) to verify dihydrochloride stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
